molecular formula C14H9BrN2O3 B5881212 5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide

Cat. No.: B5881212
M. Wt: 333.14 g/mol
InChI Key: VURFWFPKRLILAE-UHFFFAOYSA-N
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Description

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a benzofuran moiety, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzofuran derivative followed by the formation of the pyridine carboxamide group through amide coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-2-carboxamide
  • 5-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide
  • 5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-4-carboxamide

Uniqueness

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3/c15-10-3-9(5-16-6-10)13(18)17-11-2-1-8-7-20-14(19)12(8)4-11/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURFWFPKRLILAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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